Raltegravir

描述

拉替拉韦是一种抗逆转录病毒药物,与其他药物联合使用以治疗人类免疫缺陷病毒 (HIV) 感染。 它是第一个获批的 HIV 整合酶链转移抑制剂,它阻断 HIV 整合酶的功能,整合酶是病毒复制所必需的一种酶 。 拉替拉韦于 2007 年在美国获准用于医疗用途,并列入世界卫生组织基本药物清单 .

准备方法

拉替拉韦通过一个多步骤过程合成,涉及多个关键中间体。其合成中的一个重大挑战是嘧啶酮中间体的选择性 N-甲基化。 合成路线通常包括以下步骤 :

N-烷基化: 使用 (氯甲基) 二甲基氯硅烷和氟化钾对嘧啶酮中间体进行烷基化。

酰胺化: 烷基化中间体与胺进行酰胺化。

脱硅烷化: 最后一步涉及使用甲醇中的氟化钾进行脱硅烷化。

工业生产方法涉及优化这些步骤以实现高收率和纯度。 该过程被放大以生产拉替拉韦钾,它是药物中使用的药学活性形式 .

化学反应分析

Synthetic Reactions of Raltegravir

The patented industrial synthesis of this compound involves a five-step route designed to minimize impurities and improve yield . Key reactions include:

Table 1: Key Synthetic Steps and Conditions

Key Improvements Over Prior Methods:

Stability and Degradation Reactions

This compound exhibits sensitivity to environmental and chemical factors, impacting its therapeutic efficacy:

Table 2: Degradation Pathways

Critical Stability Notes:

-

Polymorph screening identified anhydrous form A as the most stable crystalline phase .

-

Explosive dust-air mixtures may form during mechanical processing .

Reactivity with Functional Groups

This compound’s structure includes reactive moieties that influence its behavior:

-

Oxadiazole ring : Susceptible to nucleophilic attack under extreme pH .

-

Pyrimidinone core : Participates in methylation and tautomerization .

-

Amide bonds : Prone to hydrolysis in acidic/basic conditions .

Environmental and Metabolic Fate

科学研究应用

作用机制

拉替拉韦抑制 HIV 整合酶的催化活性,阻止病毒基因组整合到人类基因组中。这种抑制阻止了 HIV-1 整合的链转移步骤,该步骤对于病毒复制至关重要。 拉替拉韦主要通过葡萄糖醛酸化代谢 .

相似化合物的比较

拉替拉韦与其他整合酶链转移抑制剂 (INSTIs) 相比,例如艾维拉韦、多替拉韦、比克替拉韦和卡博替拉韦。 这些化合物具有相似的作用机制,但在药代动力学和药效学特性方面有所不同 :

艾维拉韦: 需要与考比西他联合使用才能获得有效的血浆浓度。

多替拉韦: 以其耐药性高和一天一次的剂量而闻名。

比克替拉韦: 与恩曲他滨和替诺福韦艾拉酚胺以单片剂方案联合使用。

卡博替拉韦: 以长效注射剂形式提供。

生物活性

Raltegravir is an antiretroviral medication belonging to the class of integrase inhibitors, primarily used in the treatment of HIV-1 infection. This article explores its biological activity, mechanisms of action, efficacy in clinical settings, and safety profile based on diverse research findings.

This compound functions as an integrase strand transfer inhibitor (INSTI). It inhibits the integrase enzyme, which is crucial for the integration of viral DNA into the host cell genome. The drug binds to the integrase-DNA complex, preventing the strand transfer process essential for HIV replication. This binding is contingent upon the presence of divalent metal ions at the integrase active site, which are chelated by this compound's diketo group, forming a transient synaptic complex that halts integration .

Long-Term Efficacy

This compound has demonstrated significant efficacy in both treatment-naïve and treatment-experienced patients. In a comprehensive analysis of two pivotal phase III studies (BENCHMRK-1 and BENCHMRK-2), this compound was combined with optimized background therapy. At week 96, patients receiving this compound showed a viral load of less than 50 copies/mL in 51% of cases compared to 22% in the placebo group. The mean increase in CD4 cell count was 164 cells/µL for the this compound group versus 63 cells/µL for placebo .

Summary of Key Findings

| Study | Population | Treatment Group | Viral Load <50 copies/mL (%) | CD4 Cell Count Change (cells/µL) |

|---|---|---|---|---|

| BENCHMRK-1 & -2 | Treatment-experienced | This compound + OBT | 51% | +164 |

| BENCHMRK-1 & -2 | Treatment-experienced | Placebo + OBT | 22% | +63 |

Safety Profile

This compound has a favorable safety profile, with adverse events generally being mild and manageable. Common side effects include gastrointestinal disturbances and insomnia. Serious adverse events such as Stevens-Johnson syndrome and immune reconstitution inflammatory syndrome have been reported but are rare .

Adverse Events Overview

| Adverse Event | Incidence Rate (%) |

|---|---|

| Rash (including SJS) | <2% |

| Elevation in liver enzymes | Variable |

| Depression/Suicidal ideation | <2% |

Pharmacokinetics and Metabolism

This compound is primarily metabolized via glucuronidation, predominantly by UGT1A1. Studies indicate that about 70% of the administered dose is converted to its glucuronide metabolite. This compound does not significantly inhibit cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .

Case Studies

A real-world study assessed the effectiveness of this compound-based highly active antiretroviral therapy (HAART) in a cohort of patients starting treatment. The study found that after six months, 85% of patients achieved viral suppression (<1000 copies/mL), indicating robust efficacy similar to clinical trial outcomes .

常见问题

Basic Research Questions

Q. What are the key pharmacokinetic considerations when studying Raltegravir in pregnant populations?

Pregnancy moderately impacts this compound’s free fraction but does not necessitate dose adjustments. Researchers should measure both free and glucuronidated this compound levels, as intersubject variability often exceeds pregnancy-related changes. Methodologically, population pharmacokinetic modeling can account for covariates like gestational age and protein binding shifts .

Q. How does this compound compare to efavirenz in treatment-naïve patients regarding safety and efficacy?

In the STARTMRK trial, this compound demonstrated non-inferior efficacy to efavirenz, with fewer drug-related adverse events (AEs), such as neuropsychiatric effects. Methodological insights: Use randomized controlled trial (RCT) designs with composite endpoints (e.g., viral suppression <50 copies/mL, CD4+ recovery) and adjust for baseline viral load/CD4+ strata .

Q. What is the evidence for this compound’s efficacy in treatment-experienced patients with multi-drug-resistant HIV?

The BENCHMRK trials showed superior virologic suppression (62.1% vs. 32.9% at 48 weeks) when this compound was added to optimized background therapy (OBT). Key methodological considerations: Use genotypic/phenotypic sensitivity scores to stratify patients and assess OBT potency .

Advanced Research Questions

Q. How do resistance-associated mutations (RAMs) to this compound emerge, and what methodologies capture quasispecies dynamics during virologic failure?

Resistance primarily occurs via two pathways: N155H or Q148K/R/H, often with secondary mutations (e.g., G140S). Advanced methods include clonal sequencing to detect minority variants and phenotypic assays to quantify integrase inhibitor susceptibility. Note: The 148 pathway confers higher resistance (50-fold vs. 10-fold for N155H) and is more stable .

Q. What methodological approaches resolve contradictions in long-term safety data, such as cancer risk or lipid abnormalities?

Meta-analyses of RCTs (e.g., STARTMRK/BENCHMRK) show no increased cancer risk (RR: 0.75–0.87 vs. comparators). For lipid profiles, pre-specified analyses adjusting for baseline dyslipidemia and concomitant medications are critical. Confounding factors (e.g., prior protease inhibitor use) require stratification .

Q. How can researchers design studies to evaluate this compound’s role in viral reservoir dynamics?

Utilize this compound intensification in virologically suppressed patients and measure 2-LTR circular DNA via droplet digital PCR. This approach distinguishes residual replication from latent reservoir activation. Longitudinal sampling (e.g., pre/post-intensification) controls for assay variability .

Q. What explains divergent efficacy outcomes in this compound-based second-line therapy across trials?

In the EARNEST trial, this compound did not outperform NRTIs when combined with protease inhibitors, contrasting with BENCHMRK. Key factors: Patient demographics (e.g., African vs. global cohorts), OBT composition (e.g., first-time use of darunavir/enfuvirtide), and adherence metrics. Sensitivity analyses should account for these variables .

Q. Methodological Guidance for Data Analysis

Q. How should researchers handle missing data in long-term observational studies of this compound?

Use multiple imputation or inverse probability weighting to address attrition bias. For example, in Japanese cohort studies, exclusion criteria (e.g., missing CD4+/viral load data) must be transparently reported to avoid selection bias .

Q. What statistical models are optimal for analyzing time-to-event outcomes (e.g., virologic failure or adverse events)?

Cox proportional hazards models with time-varying covariates (e.g., adherence, drug interactions) are recommended. In STARTMRK, Kaplan-Meier curves showed cancer risk plateaued after 3 months, highlighting the need for time-stratified analyses .

Q. Special Populations and Subgroup Analyses

Q. How does this compound perform in non-Western populations, such as Japanese cohorts?

Long-term data from Japan show sustained virologic suppression (92% at 7 years), comparable to global trials. Methodological note: Use Clopper-Pearson confidence intervals for proportions in small subgroups and adjust for regional ART prescribing patterns .

Q. What are the implications of sex/gender and race on this compound’s pharmacokinetics and efficacy?

Pooled analyses found no significant differences in efficacy by sex or race. However, covariates like body weight and CYP3A4 activity (influenced by genetics) require pharmacokinetic modeling with nonlinear mixed-effects (NLME) approaches .

属性

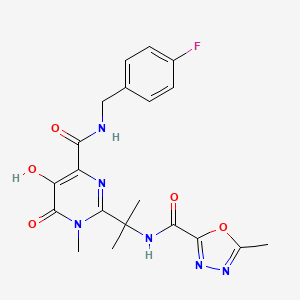

IUPAC Name |

N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-1-methyl-6-oxopyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFBEXEKNGXKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048660 | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Raltegravir inhibits HIV integrase to prevent the viral genome being incorporated into the human genome. Raltegravir is primarily metabolized by glucuronidation., Raltegravir inhibits the catalytic activity of HIV-1 integrase, an HIV-1 encoded enzyme that is required for viral replication. Inhibition of integrase prevents the covalent insertion, or integration, of unintegrated linear HIV-1 DNA into the host cell genome preventing the formation of the HIV-1 provirus. The provirus is required to direct the production of progeny virus, so inhibiting integration prevents propagation of the viral infection. Raltegravir did not significantly inhibit human phosphoryltransferases including DNA polymerases alpha, beta, and gamma. | |

| Record name | Raltegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

518048-05-0 | |

| Record name | Raltegravir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518048-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raltegravir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0518048050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raltegravir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06817 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Raltegravir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(4-fluorophenyl)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RALTEGRAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22VKV8053U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Raltegravir | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8124 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。